![molecular formula C4H11Br2N B2516734 3-Bromobutan-2-amine;hydrobromide CAS No. 58363-21-6](/img/structure/B2516734.png)
3-Bromobutan-2-amine;hydrobromide
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Description
Synthesis Analysis
The synthesis of brominated amine derivatives can be achieved through various methods. For instance, a multicomponent one-pot synthesis of homoallylic amines is catalyzed by (bromodimethyl)sulfonium bromide, as described in the synthesis of homoallylic amines from aldehydes, amines, and allyltributylstannane . Additionally, the synthesis of 2-bromo-[1-14C]ethanamine hydrobromide from ethan-1-ol-2-amine hydrochloride using HBr at elevated temperatures indicates a method for introducing bromine into an amine . These methods could potentially be adapted for the synthesis of 3-Bromobutan-2-amine hydrobromide.
Molecular Structure Analysis
The molecular structure of brominated amines can be complex, with the possibility of chiral centers when asymmetric carbons are present. Bromocyanohydroborane complexes with chiral boron atoms have been synthesized, demonstrating the structural complexity that bromine can introduce into organic molecules . The X-ray structures of brominated derivatives can provide detailed insights into their molecular geometry .
Chemical Reactions Analysis
Brominated amines can participate in various chemical reactions. The reactivity of bromine as a leaving group has been tested in reactions with amines, indicating that bromine in certain positions can be displaced by nucleophilic substitution . Elimination reactions of bromobutanes have been studied, showing that dehydrobromination can proceed with syn elimination, which could be relevant for the dehydrobromination of 3-Bromobutan-2-amine hydrobromide . Additionally, the amination of 1-bromobutane under high temperature and pressure to form butylamines suggests that brominated amines can be further functionalized .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated amines can vary widely. The hydrolytic stability of bromocyanohydroborane complexes indicates that the presence of bromine can affect the stability of the compound . The reaction of 1-halo-3-methyl-2,3-epoxybutanes with secondary amines to give amino derivatives in high yields suggests that brominated amines can be quite reactive . The study of the (n,gamma) activation of bromine in alkyl bromides, including bromobutanes, provides insights into the isomerization and fragmentation patterns that can occur upon irradiation, which could affect the stability and purity of brominated amines .
Safety and Hazards
The safety data sheet for a similar compound, “3-Bromopropylamine hydrobromide”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
properties
IUPAC Name |
3-bromobutan-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrN.BrH/c1-3(5)4(2)6;/h3-4H,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUNRSJCGYLPSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)Br)N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobutan-2-amine hydrobromide | |
CAS RN |
58363-21-6 |
Source
|
Record name | 3-bromobutan-2-amine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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